Home > Products > Screening Compounds P134784 > 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-fluoro-3-trifluoromethylphenyl)urea
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-fluoro-3-trifluoromethylphenyl)urea - 1796898-40-2

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-fluoro-3-trifluoromethylphenyl)urea

Catalog Number: EVT-3115842
CAS Number: 1796898-40-2
Molecular Formula: C24H18F4N4O2
Molecular Weight: 470.428
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-N-(2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N′-(3-methylphenyl)urea (L-365,260)

Compound Description: (3R)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N′-(3-methylphenyl)urea, also known as L-365,260, is a potent and selective non-peptide antagonist of both the brain cholecystokinin (CCK-B) and gastrin receptors. [ [] ] Studies have demonstrated its ability to inhibit pentagastrin-induced gastric acid secretion in anesthetized rats, indicating its potential as a treatment for gastroesophageal reflux disease (GORD). [ [, ] ] It has also shown to strongly potentiate antinociception mediated by endogenous enkephalins, suggesting a role in pain management. [ [] ]

(3S)-N-(2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-1H-indole-2-carboxamide (MK-329 or L-364,718)

Compound Description: (3S)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-1H-indole-2-carboxamide, formerly known as L-364,718 and now as MK-329, is a selective CCK-A receptor antagonist. [ [] ] It has been reported to effectively block the anorectic effect produced by exogenous cholecystokinin octapeptide (CCK8) in rats. [ [] ] In contrast to L-365,260, MK-329 shows selectivity for the peripheral CCK-A receptor. [ [] ]

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (34)

Compound Description: (2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide (Compound 34) represents a novel benzodiazepine-containing γ-secretase inhibitor designed for potential use in Alzheimer's disease. [ [] ] It exhibits excellent in vitro potency (IC50 = 0.06 nM) in inhibiting γ-secretase, a key enzyme in the production of amyloid beta plaques associated with Alzheimer's disease. [ [] ]

(S)-1-(3-Iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (9) and (R)-1-(3-Iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (7)

Compound Description: Both (S)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (Compound 9) and (R)-1-(3-iodophenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea (Compound 7) are radioiodinated 1,4-benzodiazepines characterized as high-affinity selective antagonists for cholecystokinin receptors. [ [] ] Compound 9 selectively targets CCK1 receptors, whereas compound 7 is selective for CCK2 receptors. [ [] ] Their radioiodination allows for in vitro receptor autoradiography studies, facilitating the assessment of their binding to human tumor tissues. [ [] ]

(R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022)

Compound Description: (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea, referred to as YM022, is a 1,4-benzodiazepin-2-one-based gastrin/CCK-B receptor antagonist. [ [, ] ] Its poor water solubility prompted investigations into improving its dissolution and absorption using solid dispersion and wet grinding methods. [ [] ]

(3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea (YF476)

Compound Description: (3R)-N-(1-(tert-butylcarbonylmethyl)-2,3-dihydro-2-oxo-5-(2-pyridyl)-1H-1,4-benzodiazepin-3-yl)-N'-(3-(methylamino)phenyl)urea, designated as YF476, is a potent and orally active gastrin/CCK-B receptor antagonist. [ [] ] This compound demonstrates excellent oral bioavailability and is currently under clinical investigation for treating gastroesophageal reflux disease (GORD). [ [] ]

-2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide (IN973)

Compound Description: -2-Isobutyl-N1-((S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-propylsuccinamide, labeled as IN973, is a tritiated compound used as a high-affinity and specific radioligand for γ-secretase in various species, including rat, rhesus, human, and Tg2576 mice. [ [, ] ] It serves as a tool for quantifying γ-secretase occupancy by other γ-secretase inhibitors in ex vivo binding assays. [ [, ] ]

Overview

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-fluoro-3-trifluoromethylphenyl)urea is a complex organic compound belonging to the class of ureas and diazepines. This compound exhibits significant pharmacological potential, particularly in medicinal chemistry, due to its structural features that allow for interaction with biological targets.

Source and Classification

This compound can be classified as a diazepine derivative, which is characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. The specific structure includes a urea moiety, enhancing its bioactivity. It is often studied for its potential applications in pharmaceuticals, particularly as an anti-cancer or anti-inflammatory agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-fluoro-3-trifluoromethylphenyl)urea typically involves several key steps:

  1. Formation of Diazepine Ring: The initial step involves the cyclization of appropriate precursors to form the diazepine framework. This is usually achieved through nucleophilic addition reactions involving carbonyl compounds and amines.
  2. Urea Formation: The urea group is introduced via reaction with isocyanates or other urea precursors. This step may involve the use of coupling agents or catalysts to facilitate the reaction.
  3. Fluorination: The introduction of fluorine atoms into the phenyl ring can be accomplished through electrophilic aromatic substitution or direct fluorination methods.

Each step requires careful optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for diazepines and ureas, including:

  • Nucleophilic substitutions: The presence of electron-withdrawing groups like trifluoromethyl enhances reactivity towards nucleophiles.
  • Hydrolysis: Under acidic or basic conditions, the urea bond can hydrolyze, leading to the formation of amines and carbonyl compounds.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives with improved activity.

Mechanism of Action

Process and Data

The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. The diazepine structure can facilitate binding to GABA receptors, influencing neurotransmitter activity in the central nervous system. Additionally, the urea moiety may enhance binding affinity through hydrogen bonding with target proteins.

Data from pharmacological studies suggest that compounds with similar structures exhibit varied effects on cellular pathways related to cell proliferation and apoptosis, indicating potential therapeutic applications in oncology.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties include:

  • Molecular Weight: Approximately 440.44 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm structure and purity during synthesis.

Applications

Scientific Uses

This compound has several potential applications in scientific research:

  1. Pharmaceutical Development: Investigated for its potential as an anti-cancer agent due to its ability to modulate cellular signaling pathways.
  2. Neuropharmacology: Potential use in developing treatments for neurological disorders by targeting GABAergic systems.
  3. Chemical Biology: As a tool compound for studying enzyme interactions or cellular processes due to its unique structural features.

Properties

CAS Number

1796898-40-2

Product Name

1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-fluoro-3-trifluoromethylphenyl)urea

IUPAC Name

1-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea

Molecular Formula

C24H18F4N4O2

Molecular Weight

470.428

InChI

InChI=1S/C24H18F4N4O2/c1-32-19-10-6-5-9-16(19)20(14-7-3-2-4-8-14)30-21(22(32)33)31-23(34)29-15-11-12-18(25)17(13-15)24(26,27)28/h2-13,21H,1H3,(H2,29,31,34)

InChI Key

PDLQIDJLTUDQMI-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.